molecular formula C21H16ClN5O4S B2666719 N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1040643-47-7

N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide

Cat. No. B2666719
CAS RN: 1040643-47-7
M. Wt: 469.9
InChI Key: NNQGTOFATXSLBK-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic Compound Synthesis

Compounds with heterocyclic structures, including those related to the specified chemical, have been synthesized for various scientific applications. The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been studied for their potential insecticidal activity against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These synthetic pathways offer insights into the manipulation of chemical structures for desired biological activities.

Biological Assessments

The evaluation of similar compounds for their biological activities, such as antimicrobial, antifungal, and antitubercular properties, has been a significant area of research. For instance, condensed bridgehead nitrogen heterocyclic systems have been synthesized and tested for their bioactivity, demonstrating the potential of these compounds in developing new treatments for various diseases (Shiradkar & Kale, 2006).

Molecular Structure and Pharmaceutical Importance

Structure Analysis and Pharmaceutical Relevance

The molecular structure analysis, including density functional theory (DFT) calculations and Hirshfeld surface studies, of pyridazine analogs and related compounds, has highlighted their significant pharmaceutical importance. These analyses contribute to understanding the interaction mechanisms and stability of these compounds, facilitating their application in medicinal chemistry (Sallam et al., 2021).

Antimicrobial Evaluation

New derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the versatility of these compounds in addressing resistance issues and exploring new therapeutic agents. The synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity exemplifies this research direction (Bhuiyan et al., 2006).

Environmental and Green Chemistry Applications

Green Synthesis Approaches

The adoption of green chemistry principles in synthesizing heterocyclic compounds, including the use of water as a solvent and thiamine hydrochloride (VB1) as a catalyst, aligns with the environmental sustainability goals. These methodologies emphasize the importance of eco-friendly approaches in chemical synthesis processes (Liu, Lei, & Hu, 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c22-14-3-1-13(2-4-14)11-32-20-8-7-18-24-26(21(29)27(18)25-20)10-19(28)23-15-5-6-16-17(9-15)31-12-30-16/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQGTOFATXSLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

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